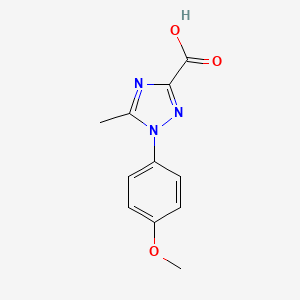

1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-12-10(11(15)16)13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWSFIGCBUXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase kinase isozyme 4, mitochondrial, which is involved in the regulation of the pyruvate dehydrogenase complex. The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 pathway, which plays a crucial role in cell growth and apoptosis. Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, molecular docking studies have shown that it can bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can result in the downregulation of specific metabolic pathways and the alteration of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively. At higher doses, it can cause adverse effects, including toxicity and alterations in normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the pyruvate dehydrogenase complex, leading to changes in metabolic pathways. These interactions can result in alterations in metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transporters that facilitate its movement across cellular membranes. Additionally, it can bind to specific proteins that influence its localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific compartments or organelles within cells, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its activity and function.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure

The compound is characterized by the following structural formula:

- Molecular Formula : C11H11N3O3

- SMILES : CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate hydrazine derivatives with carboxylic acids under acidic conditions. The use of solvents like ethanol or methanol and catalysts such as hydrochloric acid enhances yield and purity.

Anti-inflammatory Properties

Research indicates that derivatives of triazole compounds exhibit notable anti-inflammatory activities. A study demonstrated that related compounds showed an inhibition rate of 38%-100% compared to indomethacin and 44%-115% compared to celecoxib in COX inhibition assays. Specifically, compounds with IC50 values in the range of 39.8 μM to 68.2 μM for COX-1 and COX-2 suggest significant potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound 4b | 45.9 | 68.2 |

| Compound 6 | 39.8 | 46.3 |

Anticancer Activity

The triazole ring structure has been linked to anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a recent study highlighted the synthesis of hybrid compounds incorporating triazole that exhibited cytotoxic effects against various cancer cell lines . These findings suggest that modifications to the triazole structure can enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

- Molecular Docking Studies : In silico studies indicate that the binding affinity of this compound towards target enzymes is influenced by its structural features, particularly the methoxy groups which enhance lipophilicity and facilitate membrane penetration .

Case Studies

Several case studies have been documented showcasing the efficacy of triazole derivatives:

- Anti-inflammatory Study : In a controlled experiment assessing gastric ulceration incidence among various anti-inflammatory agents, derivatives of triazoles demonstrated lower ulcerogenicity compared to traditional NSAIDs like indomethacin .

- Anticancer Efficacy : A series of synthesized triazole hybrids exhibited selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating their potential as safer therapeutic options .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is . Its structure features a triazole ring, which is known for its role in biological activity and as a scaffold for drug design. The methoxy group enhances the compound's lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its effectiveness against resistant strains, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives have been found to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. The specific compound has shown promise in controlling fungal diseases in crops, which could lead to higher yields and reduced losses due to plant pathogens .

Plant Growth Regulators

Additionally, some studies suggest that triazole derivatives can act as plant growth regulators. They may enhance plant growth by modulating hormonal pathways or improving stress resistance .

Polymer Chemistry

In materials science, the incorporation of triazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing triazole groups exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .

Nanotechnology

The compound's unique structure allows it to be used as a building block in the synthesis of nanomaterials. Triazole-based nanocomposites have shown enhanced electrical conductivity and catalytic properties, which are beneficial for applications in sensors and energy storage devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

- Replacing the 4-methoxy group with a 3-chloro substituent increases lipophilicity and electron-withdrawing effects. This compound demonstrated anti-proliferative activity (IC50 < 30 µM in cancer cell lines) and inhibited CDK2/cyclin A and CDK4/cyclin D interactions .

- Key Data : Molecular weight = 237.64 g/mol (observed via MS), purity confirmed by HPLC and NMR .

1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole

- 1,2,3-Triazole Derivatives

- 1,2,3-Triazole rings (e.g., 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit higher stability due to resonance effects and stronger coordination with metal ions (e.g., Mn-based complexes) .

- In contrast, 1,2,4-triazole derivatives like the target compound prioritize drug-likeness over stability, balancing binding affinity and metabolic stability .

Functional Group Modifications

- Carboxamide Derivatives

- Ester Derivatives Methyl esters (e.g., methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) are intermediates in prodrug development, improving membrane permeability .

Table 1: Structural and Functional Comparison of Key Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.